

# A Technical Guide to (4-Fluorophenyl)trimethylsilane

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## Compound of Interest

Compound Name: 1-Fluoro-4-(trimethylsilyl)benzene

CAS No.: 455-17-4

Cat. No.: B1330355

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

The chemical formula C<sub>9</sub>H<sub>13</sub>FSi represents multiple isomers. This guide focuses on a particularly significant isomer for the research and drug development community: (4-Fluorophenyl)trimethylsilane. This organosilane compound, with its unique chemical properties, serves as a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and data presented for practical use by scientists.

## Introduction

Organosilicon compounds have become indispensable tools in modern organic chemistry and drug discovery. Among them, (4-Fluorophenyl)trimethylsilane stands out due to the combined features of a trimethylsilyl group and a fluorine-substituted phenyl ring. The trimethylsilyl group is a versatile protecting group and a key component in various coupling reactions, while the fluorophenyl moiety is a common feature in many bioactive molecules, enhancing properties

such as metabolic stability and binding affinity. This guide will delve into the technical aspects of (4-Fluorophenyl)trimethylsilane, providing researchers with the necessary information to effectively utilize this compound in their work.

## IUPAC Name and Chemical Properties

The IUPAC name for the C<sub>9</sub>H<sub>13</sub>FSi isomer discussed in this guide is (4-fluorophenyl)(trimethyl)silane.

Table 1: Chemical and Physical Properties of (4-Fluorophenyl)trimethylsilane

Property	Value	Reference
CAS Number	455-17-4	
Molecular Formula	C <sub>9</sub> H <sub>13</sub> FSi	[1]
Molecular Weight	168.29 g/mol	[2]
Boiling Point	175.6 ± 23.0 °C at 760 mmHg	[1]
Flash Point	60.0 ± 22.6 °C	[1]
Physical Form	Liquid	[2]
Purity	≥95%	[2]
Storage	Inert atmosphere, 2-8°C	[2]
InChI Key	VZKFVPRKXHZBQO- UHFFFAOYSA-N	

## Experimental Protocols

### Synthesis of (4-Fluorophenyl)trimethylsilane

A common method for the synthesis of (4-Fluorophenyl)trimethylsilane involves the reaction of a Grignard reagent with a chlorosilane.

Experimental Protocol: Grignard Reaction

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
- **Reaction with Chlorotrimethylsilane:** The freshly prepared Grignard reagent is cooled to 0°C. Chlorotrimethylsilane is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- **Work-up and Purification:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield (4-Fluorophenyl)trimethylsilane as a colorless liquid.

Caption: Synthesis of (4-Fluorophenyl)trimethylsilane.

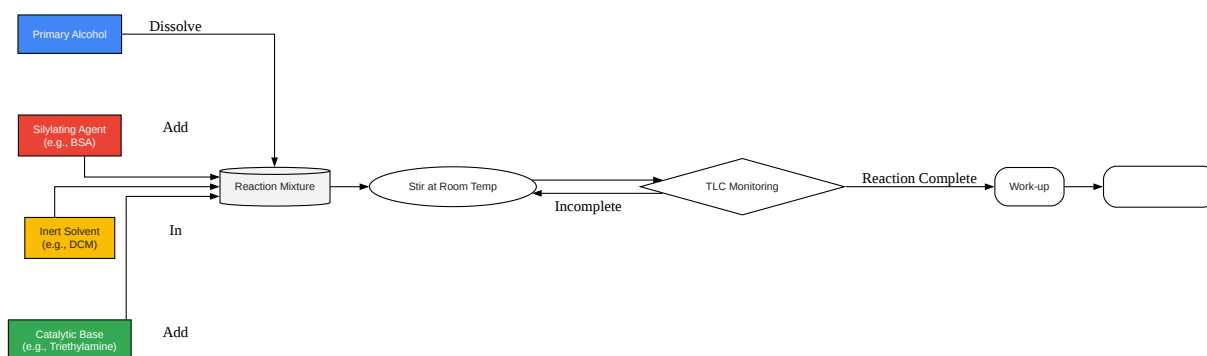
## General Protocol for Silylation of Alcohols

(4-Fluorophenyl)trimethylsilane can be used in silylation reactions, although trimethylsilylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethylsilylimidazole are more commonly employed for protecting alcohols.<sup>[3][4]</sup> Silylation is a crucial step in multi-step organic synthesis to protect hydroxyl groups.

Experimental Protocol: Silylation of a Primary Alcohol

- **Reaction Setup:** To a solution of the primary alcohol in an inert solvent such as dichloromethane or tetrahydrofuran, add a silylating agent (e.g., a slight molar excess of a silylamide like BSA) and a catalytic amount of a base like triethylamine or imidazole.<sup>[3]</sup>
- **Reaction Conditions:** The reaction is typically stirred at room temperature.<sup>[3]</sup> Progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, gentle heating may be required.
- **Work-up and Purification:** Upon completion, the reaction mixture is diluted with a non-polar solvent like hexane and washed with water or a mild aqueous acid to remove the catalyst

and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting silyl ether can often be used in the next step without further purification.



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Caption: General workflow for alcohol silylation.

## Applications in Drug Development

The (4-fluorophenyl)trimethylsilyl moiety is a valuable pharmacophore in drug design. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable interactions with protein targets. The trimethylsilyl group can be used as a synthetic handle for further molecular elaboration.

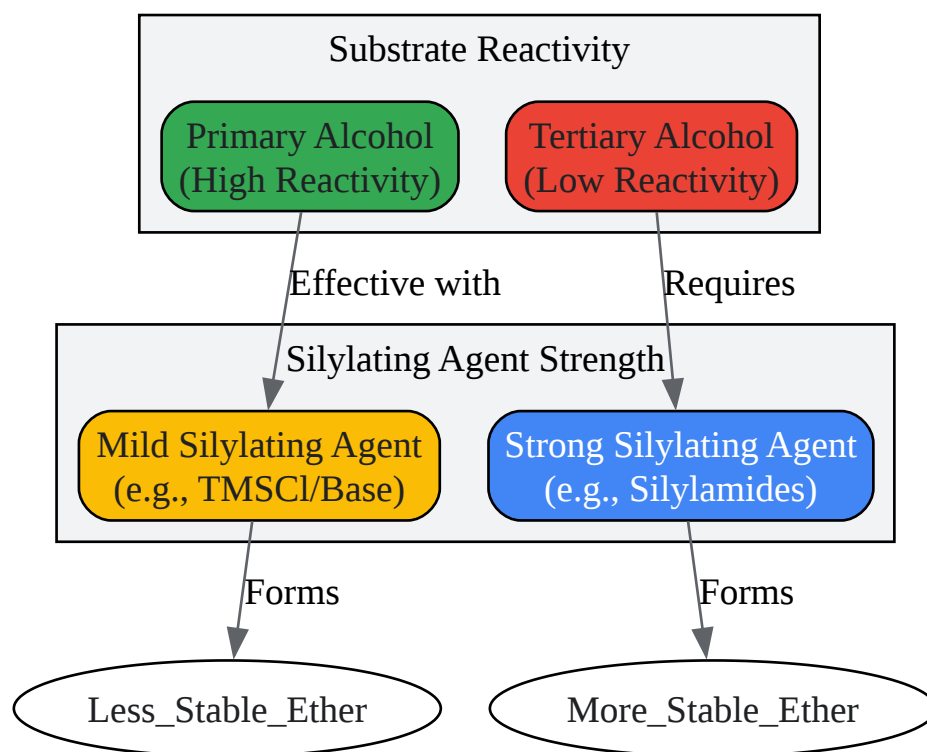
Table 2: Potential Applications in Drug Discovery

Application Area	Rationale
Medicinal Chemistry	Introduction of the fluorophenyl group to modulate pharmacokinetic and pharmacodynamic properties of lead compounds.
Protecting Group Chemistry	The trimethylsilyl group can be used to protect reactive functional groups during multi-step synthesis.
Cross-Coupling Reactions	Aryl silanes can participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

While specific drug candidates containing the exact (4-fluorophenyl)trimethylsilane structure are not prominently in the public domain, the constituent motifs are prevalent. For instance, fluorophenyl groups are present in numerous approved drugs, and silyl groups are fundamental in the synthesis of complex molecules. The strategic incorporation of fluorine is a widely used strategy in drug design to improve a drug's metabolic stability and bioavailability.<sup>[5][6][7]</sup>

## Logical Relationships in Silylation Strategies

The choice of silylating agent and reaction conditions is critical for successful protection of functional groups. This decision is often based on the reactivity of the substrate and the desired stability of the resulting silyl ether.



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